Vancomycin hexapeptide

Description

Historical Context of Glycopeptide Antibiotic Structural Elucidation

The journey to understand the complex three-dimensional structure of glycopeptide antibiotics has been a long and arduous one. Vancomycin (B549263) was first discovered in the mid-1950s, isolated from the soil bacterium Amycolatopsis orientalis (formerly Streptomyces orientalis). researchgate.netnih.govnih.gov It was introduced into clinical practice in 1958. researchgate.net Despite its early clinical use, the complete and correct structure of vancomycin was not fully elucidated until decades later, a testament to its molecular complexity. researchgate.net

Early research focused on breaking down the molecule to identify its constituent parts, including the seven amino acids that form its peptide backbone and the attached sugar moieties. asm.org The core of vancomycin is a heptapeptide (B1575542), which is highly cross-linked through oxidative coupling of aromatic side chains, creating a rigid, basket-like structure. acs.orgresearchgate.net This complex, three-dimensional arrangement is crucial for its antibacterial activity. binasss.sa.cr The final structural confirmation required a combination of chemical degradation, spectroscopic techniques, and eventually, total chemical synthesis, which itself remained a formidable challenge for synthetic chemists for many years. researchgate.netresearchgate.net The elucidation of the structures of other glycopeptides, such as teicoplanin and ristocetin, followed a similarly challenging path, revealing a family of antibiotics with a conserved structural core but variations in amino acid sequence and glycosylation patterns. nih.govasm.org

Derivation and Significance of Vancomycin Hexapeptide in Structure-Activity Relationship Studies

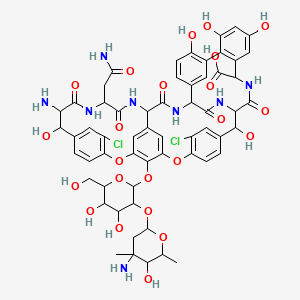

The this compound is derived from the native vancomycin molecule through the chemical removal of the N-terminal amino acid, N-methylleucine. acs.org This process, often achieved through Edman degradation, results in a molecule referred to as desleucyl-vancomycin. acs.orgjst.go.jp The creation of this hexapeptide has been pivotal for understanding the structure-activity relationships (SAR) of vancomycin.

The primary significance of the this compound lies in its utility as a scaffold for studying the role of the N-terminus in antibacterial activity. Research has shown that the removal of the N-methylleucine residue leads to a dramatic decrease in binding affinity to its target, the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. acs.orgnih.gov This results in a significant loss of antimicrobial activity, highlighting the critical contribution of the N-terminal residue to the molecule's efficacy. acs.org

The hexapeptide serves as a crucial starting point for creating semi-synthetic derivatives. By removing the natural N-terminal amino acid, researchers can introduce a wide variety of other chemical groups at this position to explore how different functionalities impact activity against both susceptible and resistant bacteria. nih.gov For instance, attaching certain hydrophobic side chains to the hexapeptide core has been shown to restore or even enhance activity, particularly against vancomycin-resistant enterococci (VRE). nih.gov These studies are instrumental in designing new glycopeptide antibiotics with improved properties.

| Compound | Modification from Vancomycin | Effect on Activity | Significance |

| This compound (desleucyl-vancomycin) | Removal of N-terminal N-methylleucine. acs.org | ~100-fold reduction in binding affinity to D-Ala-D-Ala and loss of antimicrobial activity. acs.org | Demonstrates the critical role of the N-terminal residue for biological activity. acs.org |

| N-Chlorophenylbenzyl-vancomycin hexapeptide | N-Chlorophenylbenzyl group attached to the hexapeptide. nih.gov | Nearly as active as the parent heptapeptide against VRE. nih.gov | Shows that modifications to the hexapeptide can restore activity against resistant strains. nih.gov |

Conceptual Framework for Investigating Modified Glycopeptide Cores

The investigation of modified glycopeptide cores, including the this compound, is guided by a conceptual framework aimed at developing new antibiotics that can overcome existing resistance mechanisms. nih.govresearchgate.net This framework integrates several key scientific approaches:

Rational Design and Semi-synthesis : This approach uses the understanding of the glycopeptide's mechanism of action to design targeted modifications. Starting with a natural glycopeptide core (aglycone) or a derivative like the hexapeptide, chemists attach different functional groups to various sites on the molecule, such as the N-terminus, C-terminus, or sugar moieties. nih.govbinasss.sa.cr The goal is to enhance binding to the primary target (D-Ala-D-Ala) or the altered targets found in resistant bacteria (e.g., D-Ala-D-Lactate), or to introduce new mechanisms of action, such as membrane disruption. nih.govresearchgate.net

Total Synthesis : While immensely challenging, the total synthesis of vancomycin and its analogues allows for complete control over the structure. researchgate.netresearchgate.net This enables the incorporation of unnatural amino acids or altered cross-linking patterns within the peptide core itself—modifications that are not possible through semi-synthesis from the natural product. nih.govacs.org This provides fundamental insights into which structural features are absolutely essential for activity.

Chemoenzymatic and Biosynthetic Engineering : This strategy combines chemical synthesis with biological methods. Researchers use enzymes involved in the natural biosynthesis of glycopeptides to create novel structures. nih.govacs.org This can involve feeding precursor molecules to the antibiotic-producing bacteria or using isolated enzymes to perform specific modifications on the glycopeptide scaffold. binasss.sa.cracs.org Genetic manipulation of the biosynthetic gene clusters in producer organisms is also used to generate novel glycopeptide structures. binasss.sa.crebsco.com

These approaches are interconnected, with findings from one area informing the others. For example, SAR data from semi-synthetic derivatives can guide the design of targets for total synthesis or biosynthetic engineering. The ultimate goal is to generate a diverse library of modified glycopeptides to identify candidates with superior potency, broader spectrum of activity, and efficacy against drug-resistant pathogens. researchgate.net

| Investigative Approach | Description | Key Advantage | Example Application |

| Semi-synthesis | Chemical modification of a naturally produced glycopeptide scaffold. nih.gov | Relatively rapid generation of diverse analogues for SAR studies. researchgate.net | Attaching lipophilic side chains to the this compound to improve activity against VRE. nih.gov |

| Total Synthesis | Complete chemical construction of the glycopeptide molecule from basic building blocks. researchgate.net | Ultimate structural flexibility, allowing for modifications to the core peptide backbone. researchgate.net | Synthesis of vancomycin analogues with altered cross-links to probe their structural importance. nih.gov |

| Biosynthetic Engineering | Manipulation of the genetic pathways or enzymatic machinery that produce the antibiotic. binasss.sa.crebsco.com | Potential for scalable production of novel glycopeptides and access to complex structures. binasss.sa.cr | Altering the selectivity of non-ribosomal peptide synthetase (NRPS) domains to incorporate different amino acids into the peptide backbone. binasss.sa.cr |

Structure

2D Structure

Properties

IUPAC Name |

19-amino-48-[3-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H62Cl2N8O23/c1-19-51(79)59(2,64)17-38(87-19)91-50-48(78)47(77)36(18-70)90-58(50)92-49-34-12-23-13-35(49)89-33-8-5-22(11-28(33)61)46(76)44-56(84)68-43(57(85)86)26-14-24(71)15-31(73)39(26)25-9-20(3-6-30(25)72)41(54(82)69-44)67-55(83)42(23)66-52(80)29(16-37(62)74)65-53(81)40(63)45(75)21-4-7-32(88-34)27(60)10-21/h3-15,19,29,36,38,40-48,50-51,58,70-73,75-79H,16-18,63-64H2,1-2H3,(H2,62,74)(H,65,81)(H,66,80)(H,67,83)(H,68,84)(H,69,82)(H,85,86) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCUQZZTTLVMFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)N)CC(=O)N)O)C(=O)O)O)Cl)CO)O)O)(C)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H62Cl2N8O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1322.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Hexapeptide Intermediates

Nonribosomal Peptide Synthetase (NRPS) Mediated Assembly of the Vancomycin (B549263) Heptapeptide (B1575542) Core

The core structure of vancomycin is a heptapeptide, assembled not by ribosomes, but by large, multi-domain enzymes known as nonribosomal peptide synthetases (NRPSs). ontosight.airesearchgate.netspringernature.com These NRPSs function as an assembly line, with distinct modules responsible for the activation and incorporation of each specific amino acid into the growing peptide chain. springernature.compnas.orgacs.org

The vancomycin NRPS is composed of three proteins: VpsA, VpsB, and VpsC, which contain a total of seven modules. pnas.orgwikipedia.org Each module contains specific domains that carry out the necessary steps for peptide synthesis:

Adenylation (A) domain: Selects and activates the correct amino acid substrate. springernature.comacs.org

Peptidyl Carrier Protein (PCP) or Thiolation (T) domain: Covalently binds the activated amino acid as a thioester. acs.orgnih.govresearchgate.net

Condensation (C) domain: Catalyzes the formation of the peptide bond between the growing peptide chain and the newly added amino acid. researchgate.netacs.org

The assembly process begins with the first module of CepA and proceeds sequentially through the seven modules. pnas.org The second NRPS subunit, CepB, is responsible for extending the initial tripeptide to a hexapeptide. scispace.com The final heptapeptide is formed by the action of the third subunit, CepC, which also contains a thioesterase (TE) domain that cleaves the completed peptide from the NRPS machinery. researchgate.netscispace.com

Role of Oxidative Phenol (B47542) Cross-Linking in Glycopeptide Scaffold Formation

A defining feature of vancomycin's structure is the extensive cross-linking of its aromatic amino acid side chains. These cross-links are crucial for creating the rigid, cup-shaped conformation necessary for its antibiotic activity. nih.govresearchgate.netcore.ac.uk This intricate architecture is formed through a series of oxidative phenol coupling reactions catalyzed by a family of cytochrome P450 enzymes, specifically OxyA, OxyB, and OxyC. wikipedia.orgresearchgate.netcore.ac.uk

These enzymatic reactions occur in a specific order while the peptide precursor is still attached to the NRPS. nih.govresearchgate.netcore.ac.uk

OxyB: Catalyzes the first cross-link between the hydroxyphenylglycine (Hpg) at residue 4 and the tyrosine (Tyr) at residue 6. core.ac.ukacs.orgnih.gov

OxyA: Forms the second ether bridge between the β-hydroxytyrosine (Bht) at residue 2 and the Hpg at residue 4. wikipedia.orgcore.ac.uk

OxyC: Creates the final biaryl bond between the Hpg at residue 5 and the 3,5-dihydroxyphenylglycine (Dpg) at residue 7. wikipedia.orgcore.ac.uk

This precise sequence of cross-linking events is essential for the correct folding and ultimate biological function of the vancomycin molecule. nih.govresearchgate.net

Identification and Characterization of Vancomycin Hexapeptide Precursors in Biosynthesis

Research has shown that the oxidative cross-linking can begin at the hexapeptide stage, before the addition of the final amino acid. acs.orgnih.gov Studies using model peptides have demonstrated that the enzyme OxyB can catalyze the cross-linking of Hpg4 and Tyr6 on both hexapeptide and heptapeptide intermediates that are still bound to the PCP domain of the NRPS. acs.orgnih.gov This suggests that OxyB may preferentially act on the hexapeptide intermediate while it is still attached to the sixth module of the NRPS. acs.orgnih.gov

The linear hexapeptide intermediate bound to the PCP domain of module-6 is a critical juncture in the biosynthetic pathway. rsc.org It is at this stage that important modifications, including halogenation and the initial cross-linking, can occur. rsc.org The identification of these hexapeptide precursors has been facilitated by methods such as high-pressure liquid chromatography coupled with mass spectrometry. mcmaster.ca

Table 1: Key Enzymes in Vancomycin Biosynthesis and their Substrates

| Enzyme | Substrate(s) | Function |

|---|---|---|

| NRPS (VpsA, VpsB, VpsC) | Amino acids (Leu, Tyr, Asn, Hpg, Dpg) | Assembles the heptapeptide backbone. ontosight.aipnas.orgwikipedia.org |

| OxyB | PCP-bound hexapeptide or heptapeptide | Catalyzes the first oxidative cross-link. acs.orgnih.gov |

| OxyA | PCP-bound, cross-linked heptapeptide | Catalyzes the second oxidative cross-link. wikipedia.orgcore.ac.uk |

| OxyC | PCP-bound, bi-cyclized heptapeptide | Catalyzes the third oxidative cross-link. wikipedia.orgcore.ac.uk |

| VhaA | PCP-bound hexapeptide | Catalyzes the chlorination of β-hydroxytyrosine residues. rsc.orgnih.gov |

| GtfE, GtfD | Aglycone, UDP-glucose, TDP-vancosamine | Adds sugar moieties to the cross-linked aglycone. frontiersin.orgacs.org |

Enzymatic Modifications and Tailoring Reactions in Glycopeptide Biogenesis

Beyond the core peptide assembly and cross-linking, the vancomycin molecule undergoes several other enzymatic modifications, known as tailoring reactions. These reactions are crucial for the final structure and enhanced biological activity of the antibiotic. researchgate.netresearchgate.net

One such important modification is halogenation. The flavin-dependent halogenase, VhaA, is responsible for the chlorination of two β-hydroxytyrosine (Bht) residues at positions 2 and 6 of the peptide backbone. rsc.orgnih.govrsc.org In vitro studies have shown that VhaA can chlorinate both of these residues on a PCP-bound hexapeptide intermediate. rsc.orgnih.gov This indicates that halogenation can occur at the hexapeptide stage, prior to the completion of the full heptapeptide chain. rsc.orgrsc.org

Chemical Synthesis and Analog Design Strategies for Vancomycin Hexapeptide Derivatives

Total Synthesis Approaches to Vancomycin (B549263) Aglycone and Core Scaffolds

The total synthesis of the vancomycin aglycone, the core heptapeptide (B1575542) scaffold, is a landmark achievement in organic chemistry, presenting formidable challenges due to its structural complexity, including numerous stereocenters and three atropisomeric elements (chirality arising from hindered rotation about single bonds). researchgate.netnih.govnih.gov Seminal total syntheses were reported by the groups of K.C. Nicolaou, D.A. Evans, and Dale L. Boger in the late 1990s, establishing foundational strategies for constructing the interwoven macrocyclic systems. nih.gov

A key challenge is the controlled formation of the three macrocycles: the 12-membered AB ring system, the 16-membered CD ring system, and the 16-membered DE ring system. acs.orgacs.org Strategies often rely on a specific order of ring closures to manage the atropisomerism. acs.org Common approaches involve macrolactamization to form the AB biaryl system and aromatic nucleophilic substitution (SNAr) reactions to forge the diaryl ether linkages of the CD and DE rings. acs.orgacs.org

More recent "next-generation" syntheses have focused on improving efficiency and scalability. nih.govacs.org One such approach achieved the synthesis of the vancomycin aglycone in a 17-step longest linear sequence. nih.govacs.org This synthesis features several key innovations:

Atroposelective Suzuki Coupling: A ligand-controlled Miyaura borylation-Suzuki coupling sequence was used to introduce the AB biaryl axis with high diastereoselectivity (>20:1 dr). nih.gov

Efficient Macrolactamization: A rapid and scalable macrolactamization was developed for closing the AB ring system, minimizing competitive epimerization. nih.gov

Sequential SNAr Cyclizations: Two room-temperature atroposelective intramolecular SNAr cyclizations were employed for the sequential closure of the CD and DE rings, benefiting from the preorganization conferred by the already-formed AB ring system. nih.gov

These advanced synthetic routes provide access to the core scaffold, which can then be further modified, for instance, by N-terminal cleavage to yield the hexapeptide, or by serving as a platform for creating analogs with deep-seated structural changes. researchgate.netacs.org

Table 1: Key Methodologies in a Next-Generation Vancomycin Aglycone Synthesis

| Structural Feature | Key Reaction | Selectivity/Conditions | Reference |

|---|---|---|---|

| AB Biaryl Axis | Miyaura Borylation-Suzuki Coupling | Ligand-controlled, atroposelective (>20:1 dr) | nih.gov |

| AB Ring Macrocycle | Macrolactamization | Essentially instantaneous, scalable, >30:1 dr | nih.gov |

| CD Ring Macrocycle | Intramolecular SNAr Cyclization | Room temperature, atroposelective (8:1 dr) | nih.gov |

Directed Synthesis of Vancomycin Hexapeptide Through N-Terminal Cleavage Methodologies

The most direct method for producing the this compound involves the selective removal of the N-terminal N-methyl-D-leucine residue from the parent vancomycin molecule. This is commonly achieved through a chemical degradation process known as the Edman degradation. researchgate.netrsc.org

The procedure is typically a two-step process:

Reaction with Phenylisothiocyanate (PITC): Vancomycin is treated with PITC, which reacts selectively with the secondary amine of the N-terminal amino acid to form a phenylthiocarbamoyl derivative. researchgate.net

Acidic Cleavage: The resulting derivative is then treated with a strong acid, typically trifluoroacetic acid (TFA). The acidic conditions promote the cyclization and cleavage of the N-terminal residue, releasing it as a thiazolinone derivative and leaving the intact hexapeptide. researchgate.netnih.gov

If the starting material is fully glycosylated vancomycin, the disaccharide can be subsequently hydrolyzed under the same acidic conditions at an elevated temperature to yield the vancomycin aglycone hexapeptide (VAHP). researchgate.net This N-terminal cleavage provides a valuable intermediate for creating semi-synthetic derivatives, as the newly exposed N-terminal amine of the hexapeptide becomes a handle for further chemical modifications. researchgate.netnih.gov

Rational Design and Synthesis of Tricyclic Hexapeptide Mimics

The complexity of total synthesis has driven the rational design of simplified mimics that retain the key structural features of the vancomycin binding pocket. nih.govuu.nl The goal is to create smaller, more synthetically accessible molecules with a constrained topology that mimics the concave, preorganized host structure of vancomycin responsible for binding the D-Ala-D-Ala terminus of bacterial cell wall precursors. uu.nluu.nl

A successful strategy for creating such mimics involves the synthesis of tricyclic hexapeptides using sequential ruthenium-catalyzed macrocyclization reactions. nih.govuu.nl A common approach is a Ring-Closing Metathesis (RCM) - peptide coupling - Ruthenium-catalyzed Azide Alkyne Cycloaddition (RuAAC) strategy. nih.gov This methodology allows for the construction of a rigidified peptide backbone where side chains are linked to form the macrocyclic structures. uu.nlresearchgate.net For instance, a tricyclic hexapeptide was synthesized where an olefinic constraint was installed via RCM, and two additional triazole bridges were formed using RuAAC, effectively mimicking the topology of the natural product's binding cavity. uu.nl These synthetic mimics have demonstrated the ability to bind the D-Ala-D-Ala dipeptide motif, validating the design principle. nih.govuu.nl

Table 2: Ruthenium-Catalyzed Reactions in the Synthesis of Vancomycin Mimics

| Reaction Type | Catalyst System | Purpose in Synthesis | Reference |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Grubbs' Catalysts | Forms a rigidifying olefinic bridge between amino acid side chains. | uu.nl |

Strategies for Peripheral and Core Modifications of this compound

Modifying the vancomycin scaffold is a key strategy for developing next-generation analogs. These modifications can be broadly categorized as peripheral (on the exterior of the molecule) or core (involving the central peptide backbone). researchgate.netnih.govresearchgate.net

Peripheral Modifications: These are generally more accessible and often target the C-terminus, the N-terminus of the hexapeptide, or the sugar moieties. nih.govmdpi.com

C-Terminus Modification: The carboxylic acid at the C-terminus can be functionalized, for example, by introducing a quaternary ammonium (B1175870) salt. This modification can introduce a second mechanism of action independent of D-Ala-D-Ala binding, such as inducing cell wall permeability. nih.govsemanticscholar.org

Sugar Moiety Modification: The vancosamine (B1196374) sugar provides a handle for modification. A widely explored and effective modification is the addition of a (4-chlorobiphenyl)methyl (CBP) group. nih.govnih.gov This lipophilic group can enhance activity, potentially by anchoring the molecule to the cell membrane. nih.gov

N-Terminus Modification: On the hexapeptide, the free amine of the second residue can be acylated or otherwise modified to attach various functional groups. researchgate.net

Core Modifications: These are significantly more challenging as they require alterations to the highly constrained heptapeptide backbone and often necessitate a total synthesis approach. acs.orgresearchgate.net A key core modification involves replacing the amide bond of the fourth residue (Tpg4), which is crucial for binding D-Ala-D-Ala. Replacing the amide carbonyl with a different functional group can restore binding to the D-Ala-D-Lac terminus found in vancomycin-resistant bacteria. acs.org Examples include:

Amide to Thioamide: The synthesis of [Ψ[C(=S)NH]Tpg4]vancomycin aglycon has been achieved, providing a key intermediate. acs.org

Amide to Amidine: The thioamide can be converted in a single step to an amidine ([Ψ[C(=NH)NH]Tpg4]vancomycin aglycon), which establishes a crucial hydrogen bond donor to regain affinity for D-Ala-D-Lac. acs.org

Combining these peripheral and core modifications has led to the development of potent analogs with multiple, synergistic mechanisms of action. nih.govnih.gov

Table 3: Examples of Vancomycin Modifications

| Modification Type | Location | Example Functional Group | Purpose | Reference |

|---|---|---|---|---|

| Peripheral | C-Terminus | Quaternary ammonium salt | Induce cell permeability | nih.gov |

| Peripheral | Sugar Moiety (R5) | (4-chlorobiphenyl)methyl (CBP) | Enhance potency/membrane anchoring | nih.govresearchgate.net |

| Core | Residue 4 Amide (R3) | Amidine | Restore binding to D-Ala-D-Lac | acs.orgresearchgate.net |

Chemoenzymatic Synthesis for Glycopeptide Diversification

Chemoenzymatic strategies combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions to diversify complex natural products like vancomycin. nih.govuq.edu.au This approach is particularly powerful for modifying the glycosylation pattern, as the chemical installation of sugars is often complex and low-yielding. scispace.com

The core of this strategy involves using glycosyltransferase (Gtf) enzymes from the vancomycin biosynthesis pathway, such as GtfE and GtfD. nih.govscispace.com These enzymes can transfer sugar moieties from activated sugar donors (like nucleotide diphosphate (B83284) sugars) to the vancomycin aglycone. scispace.com

A key application is "glycorandomization," where a library of diverse sugar substrates is screened with one or more glycosyltransferases to generate a collection of novel glycopeptide derivatives. nih.gov This method has revealed that the biosynthetic enzymes tolerate a significant diversity of sugar substitutions. nih.govsemanticscholar.org By combining the chemical synthesis of the aglycone (or unnatural aglycone analogs) with enzymatic glycosylation using natural or engineered Gtfs and a panel of sugar donors, a vast chemical space of novel glycopeptides can be accessed efficiently. nih.govuq.edu.au This approach has been used to generate vancomycin analogs with altered sugar domains, including those containing novel monosaccharides, leading to derivatives with varied biological profiles. scispace.com

Molecular Interactions and Binding Mechanisms of Vancomycin Hexapeptide

Analysis of Vancomycin (B549263) Hexapeptide Interaction with Peptidoglycan Precursors (D-Ala-D-Ala)

Vancomycin's mode of action involves the specific recognition and binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, a crucial component of the bacterial cell wall. buffalo.edudoseme-rx.com This interaction is primarily mediated by the formation of five crucial hydrogen bonds between the vancomycin molecule and the D-Ala-D-Ala dipeptide. nih.govresearchgate.net This binding sequesters the peptidoglycan precursors, thereby inhibiting the transglycosylation and transpeptidation steps necessary for cell wall biosynthesis, ultimately leading to bacterial cell lysis. nih.gov

The vancomycin hexapeptide, which is formed by the removal of the N-terminal N-methylleucine residue from vancomycin, exhibits a significantly diminished affinity for the D-Ala-D-Ala terminus. nih.gov This reduction in binding is on the order of several orders of magnitude. nih.gov The N-terminal residue of vancomycin plays a crucial role in creating a rigid and pre-organized binding pocket for the D-Ala-D-Ala dipeptide. The removal of this residue in the hexapeptide derivative leads to a damaged and less constrained binding cleft, resulting in a substantial loss of binding affinity. nih.govacs.org

The interaction between vancomycin and the D-Ala-D-Ala terminus is a well-studied example of molecular recognition. The binding pocket of vancomycin forms a rigid cleft that is complementary in shape and hydrogen-bonding potential to the D-Ala-D-Ala dipeptide. researchgate.net The five hydrogen bonds that stabilize this complex are critical for the high-affinity interaction. nih.gov The loss of even one of these hydrogen bonds can dramatically reduce the binding affinity, as is seen in vancomycin-resistant bacteria that have altered peptidoglycan precursors.

| Compound | Binding Target | Dissociation Constant (Kd) | Reference |

|---|---|---|---|

| Vancomycin | Acyl-D-Ala-D-Ala | ~1 µM | harvard.edu |

| This compound | Acyl-D-Ala-D-Ala | ~100 µM (estimated 100-fold reduction) | acs.orgnih.gov |

Influence of N-Terminal Residue Removal on Binding Affinity and Hydrogen Bonding Network

The removal of the N-terminal N-methylleucine to form the this compound has a profound impact on its binding affinity and the intricate network of hydrogen bonds that stabilize the complex with peptidoglycan precursors. nih.govacs.org The N-terminal residue of vancomycin is integral to maintaining the conformational rigidity of the binding pocket. Its absence in the hexapeptide derivative leads to a more flexible and disordered binding cleft, which is less favorable for the high-affinity binding of the D-Ala-D-Ala dipeptide. acs.org

This structural change directly affects the hydrogen-bonding network. While the core hydrogen bonds may still form, their geometry and stability are compromised in the hexapeptide. The loss of the N-terminal residue disrupts the precise positioning of the functional groups in the binding pocket that are necessary for optimal hydrogen bond formation with the D-Ala-D-Ala terminus. Molecular dynamics simulations have shown that the desleucyl-vancomycin/peptidoglycan complex is significantly less ordered and stable compared to the complex formed with the intact vancomycin molecule. acs.org This increased flexibility and loss of pre-organization of the binding site contribute to the observed 100-fold reduction in binding affinity. acs.orgnih.gov

The hydrogen bonding network between vancomycin and D-Ala-D-Ala involves specific interactions:

Three hydrogen bonds are formed between the amide groups of vancomycin's peptide backbone and the carboxylate group of the terminal D-alanine.

One hydrogen bond is formed between the carbonyl group of a residue in vancomycin and the NH group of the terminal D-alanine.

A fifth hydrogen bond is formed between an NH group in vancomycin and the carbonyl group of the penultimate D-alanine. researchgate.net

The removal of the N-terminal residue in the hexapeptide disrupts the structural integrity that supports this precise arrangement, leading to a weaker and less stable interaction.

| Compound | Key Structural Feature | Impact on Binding Affinity | Effect on Hydrogen Bonding | Reference |

|---|---|---|---|---|

| Vancomycin | Intact N-terminal N-methylleucine | High affinity | Stable, five-point hydrogen bond network | nih.govresearchgate.net |

| This compound | Lacks N-terminal N-methylleucine | Reduced by ~100-fold | Disrupted and less stable hydrogen bond network | acs.orgnih.gov |

Investigation of Dimerization and Membrane Anchoring in Hexapeptide Functionality

Vancomycin and its derivatives can form dimers, a process that is believed to enhance their antibacterial activity by increasing their avidity for the bacterial cell wall. buffalo.edu Dimerization can promote a "chelate effect," where the binding of one monomer to a peptidoglycan precursor increases the likelihood of the second monomer binding to an adjacent precursor. buffalo.edu This cooperative binding is thought to be a key factor in the in vivo efficacy of glycopeptide antibiotics.

The dimerization of vancomycin is a thermodynamically favorable process, and the presence of a ligand such as a D-Ala-D-Ala-containing peptide can significantly enhance the dimerization constant. gla.ac.ukrsc.org While specific dimerization constants for the this compound are not extensively reported, the structural changes resulting from the removal of the N-terminal residue may influence its dimerization propensity.

In addition to dimerization, some modified glycopeptides utilize membrane anchoring to enhance their activity. This involves the presence of a hydrophobic side chain that can insert into the bacterial cell membrane, thereby increasing the local concentration of the antibiotic at the site of peptidoglycan synthesis. nih.gov While the this compound itself does not possess a dedicated membrane anchor, hydrophobic modifications can be introduced to impart this functionality. Such modifications can enhance antibacterial activity, even in derivatives with a compromised D-Ala-D-Ala binding cleft, suggesting an alternative or complementary mechanism of action that may involve direct interaction with the bacterial membrane or membrane-bound enzymes. nih.gov

| Compound | Dimerization Constant (Kdim) in absence of ligand | Thermodynamic Parameters of Dimerization (Vancomycin) | Reference |

|---|---|---|---|

| Vancomycin | ~700 M⁻¹ | ΔG°: ~ -16 kJ/mol, ΔH°: ~ -35 kJ/mol, -TΔS°: ~ 19 kJ/mol (at 298K) | harvard.edugla.ac.uk |

| This compound | Not widely reported, likely altered | Not available |

Comparative Binding Studies with Modified D-Ala-D-Lac and D-Ala-D-Ser Termini

The emergence of vancomycin-resistant bacteria, which modify their peptidoglycan precursors to terminate in D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser), highlights the specificity of the vancomycin-D-Ala-D-Ala interaction. nih.govnih.gov The substitution of the terminal D-alanine with D-lactate results in the loss of a critical hydrogen bond and introduces electrostatic repulsion, leading to a 1000-fold reduction in vancomycin's binding affinity. nih.govacs.org

The this compound, already possessing a significantly lower affinity for D-Ala-D-Ala, would be expected to have an even more drastically reduced affinity for the D-Ala-D-Lac terminus. The compromised binding pocket of the hexapeptide is ill-suited to accommodate the structural and electronic changes of the D-Ala-D-Lac depsipeptide.

In the case of the D-Ala-D-Ser terminus, the reduction in vancomycin's binding affinity is less severe, approximately a 6- to 7-fold decrease. researchgate.netnih.gov This is because the D-Ala-D-Ser modification retains the potential for five hydrogen bonds, although steric hindrance from the serine's hydroxymethyl group can weaken one of these interactions. nih.gov For the this compound, the binding to D-Ala-D-Ser would also be significantly weaker than its interaction with D-Ala-D-Ala, due to the already compromised nature of its binding site.

| Compound | Binding Target | Relative Binding Affinity Reduction (compared to D-Ala-D-Ala) | Key Reason for Affinity Loss | Reference |

|---|---|---|---|---|

| Vancomycin | D-Ala-D-Lac | ~1000-fold | Loss of one hydrogen bond and electrostatic repulsion | nih.govacs.org |

| Vancomycin | D-Ala-D-Ser | ~6-7-fold | Steric hindrance from the serine hydroxymethyl group | researchgate.netnih.gov |

| This compound | D-Ala-D-Lac | Significantly greater than 1000-fold (estimated) | Compounded effect of a damaged binding pocket and ligand modification | nih.govacs.org |

| This compound | D-Ala-D-Ser | Significantly greater than 6-7-fold (estimated) | Compounded effect of a damaged binding pocket and steric hindrance | acs.orgnih.gov |

Conformational Dynamics and Structural Characterization of Vancomycin Hexapeptide

Spectroscopic Techniques for Conformational Analysis (e.g., NMR, UV Spectroscopy)

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for investigating the conformation of the vancomycin (B549263) hexapeptide in solution, mimicking physiological conditions. High-resolution NMR studies have been instrumental in determining the solution-state structure and dynamics of vancomycin and its complexes.

Proton NMR (¹H NMR) spectroscopy has been used extensively to study the interactions between vancomycin and models of its bacterial cell wall target, such as N-acetyl-D-Ala-D-Ala. researchgate.net Changes in the chemical shifts of specific protons upon ligand binding provide detailed information about the binding site and the conformational rearrangements that occur. researchgate.netnih.gov For instance, the analysis of ¹H NMR spectra of vancomycin in the presence of muramyl pentapeptide analogues confirmed the presence of key hydrogen bonds crucial for molecular recognition. nih.gov

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide through-space correlations between protons, allowing for the determination of the three-dimensional fold of the peptide backbone and the relative orientation of its constituent amino acids. doi.org NOESY data has shown that the C-terminal region of resin-bound vancomycin adopts a rigid conformation, while the N-terminal region exhibits greater flexibility. doi.org Furthermore, NMR has been used to characterize the molecular processes of vancomycin dimerization, a phenomenon that enhances its binding affinity to cell-wall analogues. researchgate.net Comprehensive structural analysis of vancomycin hydrochloride has been achieved using a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR spectroscopy, leading to accurate signal assignments for its complex structure. nih.gov

While less detailed than NMR, UV spectroscopy can also be employed to monitor conformational changes. Alterations in the UV absorption spectrum of the aromatic residues within the hexapeptide can indicate changes in their local environment, often resulting from ligand binding or changes in solvent conditions.

Table 1: Spectroscopic Techniques in Vancomycin Hexapeptide Analysis

| Technique | Type of Information Obtained | Key Findings |

|---|---|---|

| ¹H NMR | Proton chemical shifts, ligand binding interactions. | Identified key hydrogen bonds with target peptides; confirmed conformational changes upon binding. nih.gov |

| NOESY | Through-space proton-proton distances, 3D structure. | Revealed a rigid C-terminus and a more flexible N-terminus in bound states. doi.org |

| 2D NMR (COSY, HMQC, etc.) | Correlation of nuclei, complete signal assignment. | Enabled full structural elucidation of the complex hexapeptide core. nih.gov |

| UV Spectroscopy | Changes in electronic transitions of aromatic residues. | Monitors general conformational changes upon ligand binding or environmental shifts. |

X-ray Crystallography of Vancomycin and Related Peptides for Structural Insights

X-ray crystallography provides unparalleled, high-resolution information about the solid-state structure of molecules. Despite significant challenges in crystallizing vancomycin, its crystal structure was eventually solved, offering atomic-level details of its conformation. nih.gov The structure confirmed that vancomycin exists as an asymmetric dimer, which allows for the simultaneous docking of two D-Ala-D-Ala peptides in opposite orientations. nih.gov

The crystal structure of vancomycin complexed with a water-soluble analogue of its target, Ac-Lys(Ac)-D-Ala-D-Ala, revealed a preorganized, hydrophobic cleft that accommodates the ligand. researchgate.netrsc.org This binding is stabilized by a network of five crucial hydrogen bonds between the antibiotic and the ligand. nih.gov The cross-linked nature of the hexapeptide residues maintains this preorganization, which minimizes the entropic penalty upon binding. researchgate.net

More recent crystallographic studies have provided insights into resistance mechanisms. The structure of vancomycin bound to the resistance determinant D-Ala-D-Ser was determined at a resolution of 1.20 Å. nih.govrcsb.org This structure showed that the D-Ala-D-Ser ligand binds in a very similar position and pose as the native D-Ala-D-Ala ligand, suggesting that steric hindrance may contribute to the reduced binding affinity. nih.gov

Table 2: Key X-ray Crystallography Findings for Vancomycin Structures

| Structure | Resolution | Key Structural Insights |

|---|---|---|

| Vancomycin (apo form) | Atomic resolution | Exists as an asymmetric dimer; features one flexible and one rigid binding pocket. nih.gov |

| Vancomycin + Ac-Lys(Ac)-D-Ala-D-Ala | High resolution | Revealed a preorganized binding cleft and a network of five hydrogen bonds stabilizing the complex. researchgate.netrsc.org |

| Vancomycin + D-Ala-D-Ser | 1.20 Å | Ligand binds in a similar pose to D-Ala-D-Ala, suggesting steric strain contributes to reduced affinity. nih.govrcsb.org |

Computational Modeling and Molecular Dynamics Simulations of Hexapeptide Conformations

Computational methods, particularly molecular dynamics (MD) simulations, complement experimental techniques by providing a dynamic view of the this compound's conformational landscape. MD simulations allow researchers to study the movement of atoms over time, revealing information about the stability of complexes, conformational changes during binding, and the nature of intermolecular interactions. researchgate.net

Simulations have been used to investigate the binding of vancomycin and its analogues to peptide mimics of both susceptible (l-Lys-d-Ala-d-Ala) and resistant (l-Lys-d-Ala-d-Lac) bacterial cell walls. nih.govnih.gov These studies analyze parameters such as root-mean-square deviation (RMSD) to measure conformational differences and stability over time. acs.org For example, simulations showed that the replacement of an amide with an ester in the resistant depsipeptide target leads to the loss of a hydrogen bond and introduces an electrostatic repulsion, resulting in larger conformational fluctuations in the complex. nih.govacs.org

MD simulations have also been employed to characterize the function of specific residues, such as the asparagine at position 3. nih.gov Substituting this asparagine with aspartic acid was shown to alter the aglycon conformation, which in turn affects its binding to depsipeptides. acs.orgresearchgate.net These computational findings provide crucial insights for designing novel glycopeptides to combat resistant pathogens. nih.gov Furthermore, simulations have been used to explore the enhanced binding of modified glycopeptides like oritavancin, revealing that increased hydrophobic and electrostatic interactions, rather than just hydrogen bonds, contribute to its higher potency. osti.gov

Analysis of Conformational Flexibility and Rigidity in the Binding Pocket

The binding pocket of the this compound is not a static entity but possesses a balance of rigidity and flexibility that is essential for its function. The preorganization of the binding cleft, maintained by the macrocyclic structure, provides a rigid framework for recognizing its target peptide. researchgate.net This inherent rigidity reduces the entropic cost of binding. researchgate.net

However, the binding process also involves an element of "induced fit," where the pocket adapts to the incoming ligand. X-ray crystallography has revealed that in the dimeric vancomycin structure, one binding pocket can be occupied by an acetate (B1210297) ion (mimicking the peptide's C-terminus) and exhibits high flexibility, while the other pocket is closed off by the asparagine sidechain and is relatively rigid. nih.gov It has been proposed that this asparagine sidechain may act as a gate, holding the pocket in a receptive conformation and swinging away as the target peptide enters. nih.gov

MD simulations further illuminate this dynamic interplay. The fluctuating intermolecular distances observed in simulations of vancomycin with the resistant d-Ala-d-Lac ligand, compared to the stable interactions with the native d-Ala-d-Ala, indicate significant conformational changes associated with the binding of modified substrates. acs.org The ability of the binding pocket to undergo these subtle conformational shifts is a key determinant of its binding affinity and specificity.

Atropisomerism in Vancomycin-Derived Structures

Atropisomerism is a type of stereoisomerism arising from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual conformers. The this compound contains several biaryl (Ar-Ar) and biaryl ether (Ar-O-Ar) linkages that form its macrocyclic rings. These linkages are conformationally fixed and exhibit planar chirality, contributing to the molecule's complex three-dimensional architecture. rsc.org

The inherent structure of vancomycin is relatively stable towards atropisomerism, requiring high temperatures (above 140 °C) to induce conformational changes, which typically result in less biologically active forms. rsc.org Studies focused on the synthesis of the vancomycin CD and DE ring systems have explored the impact of different substituents and protecting groups on the stereochemical integrity and potential for atropisomerism. nih.gov These synthetic efforts have helped to establish the stability of the natural stereochemistry and identify potential sites of epimerization under certain chemical conditions. nih.gov While atropisomerism is a fundamental feature of the vancomycin scaffold, its inherent stability means that the molecule predominantly exists in a single, well-defined chiral conformation under physiological conditions. acs.orgnih.gov

Molecular Basis of Resistance and Vancomycin Hexapeptide Research

Mechanisms of D-Ala-D-Lac and D-Ala-D-Ser Peptidoglycan Precursor Formation

Vancomycin (B549263) resistance fundamentally arises from the alteration of the bacterial cell wall synthesis pathway. In susceptible bacteria, vancomycin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting cell wall cross-linking and leading to bacterial cell death. Resistant bacteria, however, have acquired the ability to modify this target, replacing the D-Ala-D-Ala terminus with either D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).

The substitution of D-Ala with D-Lac results in the loss of a crucial hydrogen bond between the antibiotic and its target, leading to a staggering 1,000-fold decrease in binding affinity. This high-level resistance is characteristic of VanA- and VanB-type resistant enterococci. The replacement of the terminal D-Ala with D-Ser, found in VanC, VanE, and VanG-type resistance, also hinders vancomycin binding, albeit to a lesser extent, reducing the affinity by approximately seven-fold due to steric hindrance from the additional hydroxyl group. researchgate.netnih.gov

Enzymatic Systems (VanH, VanA, VanX, VanY, VanXY) Conferring Resistance

A sophisticated enzymatic cascade, encoded by the van gene clusters, orchestrates the synthesis of these altered peptidoglycan precursors. The key enzymes involved and their functions are summarized below:

| Enzyme | Gene | Function |

| VanH | vanH | A dehydrogenase that reduces pyruvate to D-lactate. |

| VanA | vanA | A ligase that catalyzes the formation of the D-Ala-D-Lac depsipeptide. It can also synthesize D-Ala-D-Ala, but with a lower affinity for D-Ala at its second substrate site. nih.gov |

| VanX | vanX | A D,D-dipeptidase that specifically hydrolyzes D-Ala-D-Ala, depleting the pool of precursors for the synthesis of the vancomycin-susceptible peptidoglycan terminus. It shows significantly lower activity towards D-Ala-D-Lac. uniprot.org |

| VanY | vanY | A D,D-carboxypeptidase that removes the terminal D-Ala from peptidoglycan precursors that have already been synthesized with a D-Ala-D-Ala terminus. |

| VanXY | vanXY | A bifunctional enzyme with both D,D-dipeptidase and D,D-carboxypeptidase activity, primarily found in strains that produce D-Ala-D-Ser precursors. |

These enzymes work in a coordinated fashion to ensure the production of the modified peptidoglycan precursors, effectively remodeling the bacterial cell wall to prevent vancomycin from binding.

Table 1: Kinetic Parameters of Key Van Enzymes

| Enzyme | Substrate | Km | kcat | Vmax |

| VanA (VRSA-9 Ddl) | D-Ala (subsite 1) | 2 mM | 126 min-1 | - |

| D-Ala (subsite 2) | 240 mM | |||

| VanX | D-Ala-D-Ala | 1 mM | 4.7 s-1 | 12.3 nmol/min/µg |

| D-Ala-D-Ser | 2.8 mM | 1.8 s-1 | 4.7 nmol/min/µg | |

| D-Ser-D-Ala | 1.7 mM | 0.35 s-1 | 1.3 nmol/min/µg | |

| D-Ala-D-lactate | - | 0.005 s-1 | - | |

| VanX (from pET-5b) | L-alanine-p-nitroanilide | 500 ± 40 µM | 0.074 ± 0.001 s-1 | - |

Data compiled from various sources. nih.govuniprot.orgnih.gov

Investigating Vancomycin Hexapeptide Binding to Resistant Peptidoglycan Targets

The core of the vancomycin molecule is a heptapeptide (B1575542), which is often studied in its aglycone form (without the sugar moieties) or as a hexapeptide derivative. Research has shown that the vancomycin aglycone hexapeptide itself has significantly reduced binding capability compared to the full vancomycin molecule. researchgate.net The removal of the N-terminal N-methylleucine residue from the vancomycin aglycone results in a hexapeptide with a damaged D-Ala-D-Ala binding cleft, leading to a loss of antimicrobial activity. nih.gov

Designing Hexapeptide Analogues to Overcome Glycopeptide Resistance

A primary strategy to combat vancomycin resistance is the rational design of vancomycin analogues with improved binding to the altered peptidoglycan precursors. While much of this work has focused on modifying the periphery of the vancomycin molecule, such as the sugar moieties or the N-terminus, some research has explored modifications to the core hexapeptide structure.

Inducible Resistance Mechanisms and Ligand Signal Perception

Vancomycin resistance is often not constitutive but rather inducible, meaning the resistance genes are expressed only in the presence of the antibiotic. This regulation is controlled by a two-component signal transduction system, typically comprised of the VanS sensor kinase and the VanR response regulator.

VanS is a transmembrane protein that detects the presence of vancomycin in the extracellular environment. Upon sensing the antibiotic, VanS autophosphorylates and then transfers the phosphate group to VanR. researchgate.net Phosphorylated VanR then acts as a transcriptional activator, binding to the promoter regions of the van genes and initiating their expression. In the absence of vancomycin, VanS acts as a phosphatase, removing the phosphate group from VanR and keeping the resistance genes switched off. nih.gov

The precise mechanism of ligand perception by VanS can vary between different resistance types. For instance, in VanB-type resistance, it has been shown that vancomycin directly binds to the periplasmic domain of VanS, stimulating its kinase activity. In contrast, for VanA-type resistance, VanS appears to sense vancomycin indirectly, possibly by detecting a downstream consequence of the antibiotic's activity on the cell wall. nih.gov This intricate regulatory system allows bacteria to conserve energy by only producing the resistance machinery when it is needed, highlighting the sophisticated evolutionary adaptations that lead to antibiotic resistance.

Advanced Research Applications of Vancomycin Hexapeptide

Reprogramming Vancomycin (B549263) Hexapeptide Derivatives for Non-Antibacterial Activities

A significant area of research involves the strategic chemical modification of the vancomycin scaffold to eliminate its antibacterial properties while introducing entirely new therapeutic functions. This "reprogramming" is aimed at creating novel agents, particularly antivirals, without the risk of contributing to antibiotic resistance.

A key strategy in this endeavor has been the modification of the vancomycin aglycone hexapeptide. Researchers have successfully synthesized derivatives where the N-terminal moiety, which is critical for antibacterial action, is removed or altered. acs.orgnih.gov This chemical surgery effectively silences the antibiotic activity, allowing for the introduction of new functionalities.

In one study, six vancomycin aglycone hexapeptide derivatives were prepared with the specific goal of generating compounds with anti-influenza virus activity but no antibacterial effects. acs.org Two of these derivatives demonstrated potent and selective inhibition of both influenza A and B virus replication. acs.orgnih.gov The successful decoupling of antibacterial and antiviral activities was achieved by modifying the N-terminus of the hexapeptide core. acs.orgnih.gov Furthermore, these reprogrammed molecules exhibited a broad spectrum of antiviral activity, showing efficacy against several other viruses, including herpes simplex virus, yellow fever virus, Zika virus, and human coronavirus. nih.gov This research highlights the potential of the vancomycin hexapeptide as a scaffold for developing broad-spectrum antiviral agents with a favorable therapeutic profile, distinct from their antibiotic origins. nih.gov

| Compound Type | Target Activity | Key Modification | Outcome | Reported Viral Efficacy |

| Vancomycin Aglycone Hexapeptide Derivatives | Antiviral | Removal/alteration of the N-terminal moiety | Antibacterial activity eliminated; potent antiviral activity introduced. acs.org | Influenza A/B, Herpes Simplex Virus, Yellow Fever Virus, Zika Virus, Human Coronavirus. nih.gov |

Exploring Multivalency Concepts with Hexapeptide Scaffolds

Vancomycin itself is known to form weak, noncovalent, back-to-back dimers in solution. acs.org This self-association is believed to be important for its mechanism of action. Researchers have hypothesized that creating stable, covalently linked dimers could dramatically improve activity, particularly against vancomycin-resistant enterococci (VRE). acs.org This has led to the design and synthesis of numerous vancomycin dimers, where two vancomycin molecules are joined by various chemical linkers. acs.org

One innovative approach involved creating "shapeshifting" vancomycin dimers (SVDs) linked by a bullvalene (B92710) core. nih.gov These SVDs exhibited significantly enhanced activity against vancomycin-intermediate and resistant strains, with minimum inhibitory concentration (MIC) values up to 64-fold lower than that of monomeric vancomycin. nih.gov Binding assays confirmed that while the parent vancomycin could not bind to the resistant D-Ala-D-Lac peptide sequence, a representative SVD could, demonstrating the power of the multivalent approach to overcome resistance. nih.gov

The exploration of multivalency using the vancomycin scaffold has yielded several key insights:

Enhanced Avidity: Covalently linking two vancomycin units improves the binding affinity for the target bacterial cell wall precursors. acs.orgharvard.edu

Overcoming Resistance: Divalent vancomycin has proven more effective against resistant organisms than the monomeric form. harvard.edu This is because the multivalent interaction can compensate for the reduced affinity of a single binding site to the altered D-Ala-D-Lac target in resistant bacteria. nih.gov

Platform for Drug Design: The systematic synthesis and evaluation of arrays of vancomycin dimers have provided a robust platform for understanding the structure-activity relationships that govern multivalent drug design. acs.org

By using the this compound as a foundational building block, these studies demonstrate that multivalent scaffolds can effectively restore and enhance the efficacy of established antibiotics against challenging, drug-resistant pathogens. nih.gov

Conclusion and Future Research Directions

Synthesis and Optimization of Vancomycin (B549263) Hexapeptide Analogues with Enhanced Affinity

The synthesis of vancomycin hexapeptide analogues is a key area of research aimed at restoring and enhancing antibacterial potency. Modifications have been explored at several key positions on the hexapeptide scaffold, including the N-terminus, the C-terminus, and the sugar moieties.

N-terminal modifications of the hexapeptide have been investigated to compensate for the loss of the critical N-methylleucine residue. These modifications often involve the introduction of various amino acid analogues designed to improve binding affinity for both the wild-type D-Ala-D-Ala and the resistant D-Ala-D-Lac targets. Structure-activity relationship (SAR) studies have shown that the nature of the N-terminal substituent is critical for activity. For instance, the addition of hydrophobic side chains can significantly impact the molecule's antibacterial efficacy and its ability to dimerize, a key feature for the activity of glycopeptide antibiotics.

C-terminal modifications have also been a focus of optimization efforts. The introduction of polycationic peptides, for example, has been shown to enhance the activity of vancomycin derivatives. These positively charged peptide tails are thought to increase the local concentration of the antibiotic at the bacterial cell membrane, thereby improving its efficacy.

Furthermore, modifications to the sugar moieties of the vancomycin scaffold have yielded promising results. Alkylation of the vancosamine (B1196374) sugar, for instance, has been shown to significantly enhance the antibacterial activity of hexapeptide derivatives. These modifications can also influence the dimerization of the molecules, which is crucial for their mechanism of action. The total synthesis of vancomycin and its analogues has opened up possibilities for more profound structural changes, allowing for the rational design of novel compounds with enhanced properties.

Interactive Table: Modifications of this compound Analogues and their Effects

| Modification Site | Type of Modification | Observed Effect |

| N-terminus | Introduction of hydrophobic side chains | Increased antibacterial activity and dimerization |

| C-terminus | Conjugation with polycationic peptides | Enhanced efficacy |

| Sugar Moiety | Alkylation of vancosamine | Significantly enhanced antibacterial activity |

| Overall Scaffold | Total synthesis | Allows for profound structural changes |

Elucidation of Complex Conformational Changes During Ligand Binding

Understanding the conformational dynamics of the this compound upon ligand binding is crucial for the rational design of more effective analogues. While much of the research has focused on the parent vancomycin heptapeptide (B1575542), the insights gained are largely applicable to the hexapeptide scaffold, with important distinctions arising from the absence of the N-terminal residue.

Molecular dynamics simulations and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in revealing the intricate conformational changes that occur upon binding to the D-Ala-D-Ala and D-Ala-D-Lac termini of peptidoglycan precursors. These studies have highlighted the importance of a network of hydrogen bonds in stabilizing the antibiotic-ligand complex.

For the parent vancomycin, the N-terminal N-methylleucine residue plays a significant role in the binding process, contributing to the formation of a hydrophobic pocket that accommodates the ligand. In the this compound, the absence of this residue leads to increased flexibility at the N-terminus. This increased flexibility is a primary reason for the reduced binding affinity of the hexapeptide.

A key aspect of vancomycin's activity is its ability to dimerize. Both "back-to-back" and "face-to-face" dimers have been observed, and dimerization is known to be cooperative with ligand binding. The conformational changes induced by ligand binding can promote dimerization, which in turn enhances the avidity of the antibiotic for its target on the bacterial cell wall. For the this compound, the altered N-terminal conformation likely impacts its dimerization behavior, a factor that must be considered in the design of new analogues.

Strategies for Inhibiting Vancomycin Resistance Enzymes Using Hexapeptide Insights

The rise of vancomycin-resistant bacteria, particularly vancomycin-resistant enterococci (VRE) and vancomycin-resistant Staphylococcus aureus (VRSA), poses a significant threat to public health. These resistant strains have acquired genes, such as vanA, vanB, and vanX, which encode enzymes that modify the bacterial cell wall precursor, replacing the D-Ala-D-Ala terminus with D-Ala-D-Lac or D-Ala-D-Ser. This change dramatically reduces the binding affinity of vancomycin.

Interestingly, research on vancomycin derivatives, including modified hexapeptides, has revealed a new mechanism of action that circumvents this resistance. Certain analogues, particularly those with bulky hydrophobic side chains, have been found to inhibit bacterial transglycosylase, an essential enzyme in cell wall synthesis, through a mechanism that does not rely on high-affinity binding to the D-Ala-D-Ala terminus. nih.gov This discovery is significant because it suggests that even with a compromised binding pocket, vancomycin derivatives can still exert a potent antibacterial effect.

The hexapeptide of N-chlorophenylbenzyl-vancomycin, for example, has shown unexpected activity against vancomycin-resistant bacteria. nih.gov It is proposed that this activity is due to the direct inhibition of the transglycosylase enzyme. nih.gov This finding provides a crucial insight for the design of new antibiotics: by focusing on inhibiting essential bacterial enzymes directly, it may be possible to develop compounds that are effective against a broad range of resistant strains.

The structural understanding of vancomycin resistance enzymes, such as the D-Ala-D-Ala ligase (VanA) and the D,D-dipeptidase (VanX), is also critical for developing inhibitors. While the this compound itself is not a direct inhibitor of these enzymes, its scaffold can be used as a starting point for the design of molecules that specifically target their active sites. By understanding the structure-activity relationships of vancomycin analogues that show activity against resistant strains, it is possible to design novel inhibitors that disrupt the resistance mechanism at its source.

Expanding the Therapeutic Scope Beyond Antibacterial Applications

The unique structural features of the this compound have prompted investigations into its therapeutic potential beyond the realm of antibacterial agents. By modifying the hexapeptide scaffold, researchers have successfully "reprogrammed" the molecule to exhibit novel biological activities, most notably as a potent antiviral agent.

Derivatives of the vancomycin aglycone hexapeptide have been synthesized that demonstrate strong and selective inhibition of influenza A and B virus replication. nih.govresearchgate.net Crucially, these antiviral compounds were designed to be devoid of antibacterial activity by removing the critical N-terminal moiety responsible for binding to bacterial cell wall precursors. nih.govresearchgate.net This is a significant advantage, as it avoids the potential for selecting for antibiotic-resistant bacteria. The antiviral activity of these hexapeptide derivatives extends to a broad range of other viruses, including herpes simplex virus, yellow fever virus, Zika virus, and human coronavirus, making them promising candidates for the development of broad-spectrum antiviral therapies. nih.govresearchgate.net

Furthermore, while not specific to the hexapeptide, the parent vancomycin molecule has shown promise in cancer therapy. Studies have demonstrated that vancomycin can alter the gut microbiome in a way that enhances the immune system's ability to attack tumor cells following radiation therapy. upenn.edunews-medical.netcontagionlive.com This immunomodulatory effect opens up a new avenue for the therapeutic application of glycopeptides. Future research could explore whether this compound derivatives, which lack antibacterial activity, could be designed to selectively modulate the microbiome for therapeutic benefit in oncology and other diseases.

The vancomycin scaffold is also being explored for its potential in drug delivery systems. Its ability to bind to specific molecular targets could be harnessed to deliver therapeutic agents to specific sites in the body, potentially improving their efficacy and reducing side effects.

Q & A

Basic Research Questions

Q. What experimental techniques are essential for confirming chlorination sites in the vancomycin hexapeptide backbone?

- Methodological Answer : Chlorination at β-hydroxytyrosine (Bht) residues (positions -2 and -6) is verified using ESI-MS/MS fragmentation analysis to identify site-specific ions. Synthetic peptide-PCP conjugates are analyzed via HPLC and HR-ESI-MS to distinguish chlorinated products from degradation byproducts (e.g., retro-aldol reactions) . For reproducibility, ensure assays include controls without VhaA or SsuE to confirm enzyme dependency .

Q. How is the linear hexapeptide intermediate synthesized for in vitro studies on vancomycin biosynthesis?

- Methodological Answer : The hexapeptide is synthesized via non-ribosomal peptide synthetase (NRPS) modules (e.g., VpsB module-6) and coupled to a PCP domain. Stability of PCP domains (e.g., PCP6 vs. PCP7) must be optimized to avoid assay interference from unstable intermediates. Synthetic analogs with tyrosine substitutions (e.g., replacing Bht) can test substrate specificity .

Q. What quality control measures are critical for synthesizing this compound analogs?

- Methodological Answer : Use HPLC and MS analysis to confirm purity. For sensitive bioassays, request peptide content analysis (e.g., TFA removal <1%) and batch-to-batch consistency checks to minimize variability in solubility or impurities .

Advanced Research Questions

Q. How can contradictions in the timing of chlorination versus cross-linking during biosynthesis be resolved?

- Methodological Answer : Genetic approaches (e.g., ΔoxyB mutants) suggest cross-linking precedes chlorination, while in vitro assays show VhaA chlorinates linear hexapeptide-PCP substrates. To resolve this, use time-resolved assays with OxyB and VhaA co-incubation, monitoring intermediates via LC-MS/MS . Additionally, test pre-cross-linked synthetic substrates to determine VhaA’s activity on rigidified peptides .

Q. What challenges arise in studying VhaA’s substrate specificity and catalytic efficiency in vitro?

- Methodological Answer : VhaA exhibits low turnover due to FADH₂ dependency and sensitivity to redox conditions. Optimize assays by supplementing flavin reductases (e.g., SsuE) and NADPH. Use engineered PCP domains (e.g., PCP7) for stable substrate binding. Note that simplified peptide analogs (e.g., tyrosine-containing hexapeptides) may fail as substrates, highlighting the need for native Bht residues .

Q. How do structural modifications of the hexapeptide impact vancomycin’s bioactivity?

- Methodological Answer : Compare binding affinity of synthetic hexapeptides (e.g., aglucothis compound) to native vancomycin using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) . Studies show hexapeptides lacking glycosylation and cross-links exhibit negligible binding, underscoring the role of post-assembly modifications .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in chlorination efficiency between in vivo and in vitro systems?

- Methodological Answer : In vivo systems (e.g., Amycolatopsis orientalis) may have chaperones or compartmentalization enhancing VhaA activity. Replicate these conditions in vitro by adding redox partners (e.g., ferredoxin) or testing under anaerobic conditions. Quantify chlorinated products using isotopic labeling (e.g., ³⁶Cl) to track incorporation efficiency .

Q. What strategies validate the role of NRPS-bound intermediates in vancomycin assembly?

- Methodological Answer : Use module-specific NRPS truncations to isolate intermediates. For example, module-6 (VpsB) produces hexapeptide-PCP conjugates, which are analyzed via native PAGE or size-exclusion chromatography to confirm carrier protein binding. Coupled assays with OxyB and VhaA can test sequential vs. concurrent modifications .

Tables for Key Experimental Findings

| Substrate | Chlorination Efficiency | Key Observation | Reference |

|---|---|---|---|

| Native hexapeptide-PCP | High (bis-chlorinated) | VhaA chlorinates both Bht residues | |

| Tyrosine-substituted hexapeptide | None | Bht residues are essential for activity | |

| Pre-cross-linked hexapeptide | Undetectable | Rigid structure inhibits VhaA access |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.